molecular formula C11H19ClN2O3S B1379690 N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride CAS No. 1803605-32-4

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Cat. No.: B1379690
CAS No.: 1803605-32-4
M. Wt: 294.8 g/mol
InChI Key: WKAFMKIYPNGZJH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride (CAS 1803605-32-4) is a chemical compound for research and further manufacturing applications. This compound has a molecular formula of C11H19ClN2O3S and a molecular weight of 294.80 g/mol . It is supplied as a high-purity material (exact purity to be specified by batch) and should be stored as directed. Sulfonamide derivatives are of significant interest in medicinal chemistry. Alkylating sulfonamides is a recognized strategy to modify their chemical structure, which can enhance pharmacological properties such as potency, bioavailability, and duration of action for various research applications . Researchers are exploring such compounds for their potential as enzyme inhibitors . This product is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S.ClH/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3;/h4-7,12H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAFMKIYPNGZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Step

  • Starting materials: A substituted benzene sulfonyl chloride (e.g., 4-(methylamino)benzenesulfonyl chloride) is reacted with an amine derivative.
  • Reaction conditions: The sulfonyl chloride is typically reacted with the amine in aqueous or organic solvents in the presence of a base such as sodium acetate to neutralize the released HCl.
  • Temperature and time: Reactions are commonly carried out at elevated temperatures (80–85 °C) for several hours (4–8 h) to ensure completion.
  • Outcome: Formation of the sulfonamide intermediate with the methylamino substitution on the benzene ring.

This approach is supported by analogous sulfonamide syntheses reported in the literature, where sulfonyl chlorides react with amines in aqueous sodium acetate solutions to yield sulfonamides in good yields (70–88%) and purity.

Amino Group Alkylation / N-Substitution

  • Objective: Introduce the N-(2-methoxyethyl)-N-methyl substituent on the sulfonamide nitrogen.
  • Method: Alkylation of the sulfonamide nitrogen can be achieved by reacting the sulfonamide intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
  • Base and solvent: Typical bases include potassium carbonate or sodium hydride, and solvents such as DMF or acetonitrile are used to facilitate nucleophilic substitution.
  • Temperature and time: Reactions are usually performed at moderate temperatures (50–80 °C) for several hours.
  • Purification: The product is purified by recrystallization or chromatography to obtain the desired N-substituted sulfonamide.

Formation of Hydrochloride Salt

  • Purpose: To obtain the hydrochloride salt form of the compound for improved stability and solubility.
  • Procedure: The free base sulfonamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) under controlled temperature conditions (0–40 °C).
  • Crystallization: The salt precipitates out and is isolated by filtration, washing, and drying.
  • Yield and purity: This step typically yields a stable hydrochloride salt suitable for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reactants/Conditions Temperature (°C) Time (h) Yield (%) Notes
Sulfonylation 4-(methylamino)benzenesulfonyl chloride + amine + sodium acetate in water 80–85 4–8 70–88 Formation of sulfonamide intermediate
N-Alkylation Sulfonamide + 2-methoxyethyl halide + base (K2CO3/NaH) in DMF/acetonitrile 50–80 3–6 75–85 N-substitution on sulfonamide nitrogen
Hydrochloride salt formation Free base + HCl in ethanol/isopropanol 0–40 0.5–3 80–90 Crystallization of hydrochloride salt

Research Findings and Optimization Notes

  • The sulfonylation step benefits from controlled pH and temperature to avoid side reactions and maximize yield.
  • Alkylation efficiency depends on the choice of base and solvent; stronger bases and polar aprotic solvents improve nucleophilic substitution rates.
  • The hydrochloride salt formation should be performed under cooling to prevent decomposition and ensure high purity.
  • Use of reductants such as sodium sulfite during salt formation can prevent oxidation of sensitive intermediates.
  • Purification steps including washing with brine and recrystallization from solvents like toluene or ethanol improve product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide Hydrochloride

  • Key Differences: Replaces the methylamino group at the 4-position with an aminomethyl group.
  • Properties : Higher purity (99%, industrial grade) and commercial availability compared to the target compound .
  • Applications : Used in agrochemicals and active pharmaceutical ingredients (APIs), suggesting broader industrial utility .

N-Methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide

  • Key Differences : Substitutes the methoxyethyl group with an isopropyl group.
  • Impact : Likely alters lipophilicity and metabolic stability, though specific data are unavailable .

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

  • Key Differences: Lacks the methylamino group and incorporates a methoxyphenyl moiety.
  • Relevance : Demonstrates biological activity typical of sulfonamides, including antimicrobial and enzyme-inhibitory effects .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Substituents
Target Compound Not reported ~300 (est.) Methoxyethyl, methylamino
4-(Aminomethyl)-N-(2-methoxyethyl) derivative Not reported 328.84 Aminomethyl, methoxyethyl
Compound 11 () 177–180 548.44 Chloro, thioether, imidazole
Compound 14 () Not reported 433.94 Ethoxycarbonylmethylthio, imidazole
  • The target compound’s methoxyethyl group may improve water solubility compared to hydrophobic analogues like compound 13.

Pharmacological and Industrial Relevance

  • Patent Derivatives: Compounds like methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride (–9) share the methoxyethyl-methylamino motif. These derivatives exhibit LCMS-confirmed stability (m/z 540.2 [M+H]⁺) and are used in synthesizing spiropolycycles for drug discovery .

Biological Activity

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by research findings and data tables.

Chemical Structure and Properties

The compound's chemical formula is C11H19ClN2O3SC_{11}H_{19}ClN_2O_3S, with a molecular weight of approximately 294.79 g/mol. It features a sulfonamide group, a methoxyethyl group, and a methylamino group attached to a benzene ring, which contribute to its unique properties and biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial growth through interference with folic acid synthesis. This is characteristic of many sulfonamide compounds, which act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for bacterial folate biosynthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The effectiveness against specific pathogens is still under investigation, but preliminary studies suggest promising results.

Comparison with Similar Compounds

The following table compares this compound with other related sulfonamides:

Compound NameChemical FormulaUnique Features
SulfanilamideC7H10N2O2SFirst synthetic antibacterial; lacks methoxyethyl group.
TrimethoprimC14H18N4O3SInhibits bacterial dihydrofolate reductase; structurally more complex.
BenzylsulfonamideC7H9N2O2SSimpler structure; lacks the methylamino side chain.

Uniqueness : The presence of both methoxyethyl and methylamino groups in this compound enhances its solubility and biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showing lower minimum inhibitory concentrations (MICs) compared to traditional sulfonamides.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, potentially leading to higher bioavailability in therapeutic applications.
  • Synergistic Effects : Research indicates potential synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride?

  • The hydrochloride salt is synthesized via acid-catalyzed condensation. For example, a precursor methyl ester derivative is dissolved in polar aprotic solvents (e.g., dimethylsulfoxide) and treated with 2 M hydrochloric acid. The mixture is freeze-dried, followed by crystallization in 2-butanone/heptane to isolate the hydrochloride form . Alternative routes involve nitrogen atmosphere reactions with pyridine hydrochloride to stabilize intermediates .

Q. How can the purity and structural identity of this compound be validated?

  • Purity : Reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent (e.g., retention time: 1.16 minutes under SMD-TFA05 conditions) ensures purity >95% . Titrimetric methods, such as non-aqueous titration with perchloric acid, are also applicable for hydrochloride quantification .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS; e.g., m/z 618 [M+H]+ ) and ¹H/¹³C NMR (focusing on methoxyethyl, methylamino, and sulfonamide protons) are critical. X-ray crystallography, as demonstrated for related sulfonamides, resolves conformational details .

Q. What are the key steps for distinguishing this compound from structurally similar sulfonamides?

  • Functional Group Analysis :

  • Methoxyethyl Group : IR spectroscopy (C-O stretch ~1100 cm⁻¹) and ¹H NMR (δ 3.3–3.5 ppm for OCH₂CH₂O) .
  • Sulfonamide Protons : ¹H NMR splitting patterns (e.g., NH resonances δ 6.5–7.5 ppm) .
    • Chromatographic Differentiation : Compare retention times using gradient elution HPLC with a C18 column and TFA modifier .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties of this compound?

  • Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) accurately model sulfonamide charge distribution and reaction intermediates . Basis sets like 6-31G(d,p) predict bond dissociation energies (e.g., S-N and C-O bonds) to assess stability under thermal stress .

Q. What experimental design considerations improve yield in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while heptane/2-butanone mixtures promote controlled crystallization .
  • Catalyst Optimization : Pyridine hydrochloride minimizes side reactions (e.g., hydrolysis) during condensation steps .
  • Reaction Monitoring : In-situ LCMS tracks intermediates (e.g., m/z 618 [M+H]+) to terminate reactions at optimal conversion .

Q. How does the hydrochloride counterion influence the compound’s stability and reactivity?

  • Stability : The hydrochloride form enhances hygroscopicity, requiring anhydrous storage (-20°C) to prevent degradation .
  • Reactivity : Protonation of the methylamino group (pKa ~9–10) increases electrophilicity, facilitating nucleophilic substitutions in downstream reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) resolves rotational barriers in the methoxyethyl group, which may obscure splitting patterns .
  • Isotopic Labeling : ¹⁵N-labeled methylamino groups clarify ambiguous NOE correlations in crowded spectral regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

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